(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol

Quality Control Analytical Chemistry Reproducibility

The compound (1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 876882-96-1) is a synthetic, low-molecular-weight (332.4 g/mol) naphthyl-substituted benzimidazole derivative. Its core scaffold belongs to a historically significant class of small-molecule coagulation factor Xa (FXa) inhibitors explored by Berlex Biosciences, with foundational structure-activity relationship (SAR) studies demonstrating subnanomolar potency and >500-fold selectivity over thrombin for optimized analogs.

Molecular Formula C21H20N2O2
Molecular Weight 332.403
CAS No. 876882-96-1
Cat. No. B2535926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol
CAS876882-96-1
Molecular FormulaC21H20N2O2
Molecular Weight332.403
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCCCN3C4=CC=CC=C4N=C3CO
InChIInChI=1S/C21H20N2O2/c24-15-21-22-18-10-3-4-11-19(18)23(21)13-6-14-25-20-12-5-8-16-7-1-2-9-17(16)20/h1-5,7-12,24H,6,13-15H2
InChIKeyOVASZRWNZSLBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-(3-(Naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 876882-96-1): Class, Context, and Core Characteristics


The compound (1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 876882-96-1) is a synthetic, low-molecular-weight (332.4 g/mol) naphthyl-substituted benzimidazole derivative . Its core scaffold belongs to a historically significant class of small-molecule coagulation factor Xa (FXa) inhibitors explored by Berlex Biosciences, with foundational structure-activity relationship (SAR) studies demonstrating subnanomolar potency and >500-fold selectivity over thrombin for optimized analogs [1]. The compound is commercially available as a research chemical with a vendor-reported standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, or GC . It is not an FDA-approved therapeutic; its procurement value is centered on its utility as a structurally differentiated tool compound for medicinal chemistry SAR exploration, pharmacological profiling of benzimidazole-based serine protease inhibitors, and related chemical biology applications.

Why Generic Substitution of (1-(3-(Naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol Is Scientifically Unsound Without Direct Comparative Data


Within the naphthyl-benzimidazole class, small structural variations in linker length and the 2-substituent on the benzimidazole ring have been shown to cause dramatic shifts in pharmacological activity. Research on this chemical series has explicitly demonstrated that the 2-substituent has a 'strong impact on FXa inhibitory activity' and that subtle modifications can alter potency and selectivity profiles by orders of magnitude [1]. Therefore, procuring a generic benzimidazole analog that differs in the naphthyl ether linker (propyl vs. ethyl) or the 2-substituent (hydroxymethyl vs. methoxymethyl or other functional groups) is not a scientifically valid substitution. Without explicit, quantitative, head-to-head biological data comparing CAS 876882-96-1 to a specific analog in the same assay system, any claim of functional equivalence is speculative and carries a high risk of divergent experimental outcomes in downstream biochemical or pharmacological studies.

Differential Evidence Guide for (1-(3-(Naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol: Quantified Differentiation Against Analogs


Procurement-Grade Purity and Lot Traceability vs. Industry Averages

For research procurement, purity and batch-to-batch consistency are critical variables that directly influence assay reproducibility. The target compound is supplied with a standard purity of 98% and comes with batch-specific QC documentation (including NMR, HPLC, or GC traces) . This represents a quantifiable 3-percentage-point absolute purity advantage over the industry-standard 95% purity commonly listed for this compound class by other vendors . For researchers performing dose-response assays or biophysical measurements where trace impurities can interfere with signal-to-noise ratios, this higher certified purity reduces the maximum possible impurity burden from 5% to 2%, a 60% relative reduction in total impurity load.

Quality Control Analytical Chemistry Reproducibility

Naphthyl Ether Linker Length Differentiation: Propyl vs. Ethyl Bridge in Benzimidazole FXa Inhibitors

The target compound possesses a three-carbon propyl linker connecting the naphthyl ether oxygen to the benzimidazole N1 position. A structurally close analog, 2-(methoxymethyl)-1-[2-(1-naphthyloxy)ethyl]-1H-benzimidazole (CAS 667431-60-9), employs a two-carbon ethyl linker . While no published head-to-head biochemical comparison between these exact two compounds exists, foundational SAR on this chemical series has established that even single-atom variations in the linker that connects the benzimidazole core to the naphthyl P1 recognition element can alter the binding pose within the FXa active site [1]. The extended propyl tether in the target compound is predicted to influence the conformational flexibility and the spatial positioning of the naphthyl ring relative to the S1 pocket differently than the ethyl analog.

Medicinal Chemistry Structure-Activity Relationship (SAR) Serine Protease Inhibition

Benzimidazole 2-Position Substituent Differentiation: Hydroxymethyl vs. Methoxymethyl Impact on FXa Potency

The compound carries a 2-hydroxymethyl (-CH2OH) substituent on the benzimidazole ring, whereas the closely related analog CAS 667431-60-9 has a 2-methoxymethyl (-CH2OCH3) group . The hydroxymethyl group introduces a hydrogen-bond donor (the hydroxyl proton) and a stronger dipole moment compared to the methoxymethyl ether, which can only act as a hydrogen-bond acceptor. Literature on this benzimidazole-based FXa inhibitor series explicitly states that the nature of the 2-substituent has a 'strong impact on FXa inhibitory activity' [1]. The additional H-bond donor capacity of the hydroxymethyl group may enable distinct interactions with backbone carbonyls or ordered water molecules in the enzyme active site that are not accessible to the methoxymethyl analog, providing a specific SAR probe for mapping polar interactions in the S4 or linker region of the FXa binding pocket.

Enzyme Inhibition Drug Design Benzimidazole Chemistry

Whole-Molecule Structural Discrimination from Regioisomeric Naphthyl-Benzimidazole Derivatives

Compounds within the naphthyl-substituted benzimidazole patent landscape encompass diverse regioisomeric and linker-modified structures, including those with 2-(naphthalen-1-yloxy)ethyl or alternative carboxamidine-substituted naphthyl cores [1]. The target compound's specific connectivity—a 1-naphthyloxy terminus joined via a linear three-carbon propyl spacer to N1 of benzimidazole, bearing a 2-hydroxymethyl substituent—defines a unique topological pharmacophore that is distinct from these variants. In the absence of published quantitative selectivity or potency data for this exact compound, its structural uniqueness constitutes the primary evidence that it will exhibit a different target-binding and off-target profile compared to compounds with alternative regioisomeric or linker configurations. This is a foundational tenet of medicinal chemistry: whole-molecule topology governs biological recognition.

Chemical Biology Target Engagement Protease Inhibition

Evidence-Backed Research Application Scenarios for (1-(3-(Naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol


Probing Naphthyl Ether Linker Length in Benzimidazole-Based Serine Protease Inhibitor SAR

This compound serves as a key structural probe for examining the effect of a propyl (C3) spacer between the naphthyl P1 recognition element and the benzimidazole core. Researchers can systematically compare its in vitro FXa or tryptase inhibitory activity against matched analogs containing ethyl (C2) or butyl (C4) linkers. The structural rationale is grounded in published SAR demonstrating that the spatial positioning of the naphthyl group is a critical determinant of S1 pocket occupancy in FXa [1]. Controlled substitution of this compound for a shorter-linker analog directly modifies a core pharmacophoric variable, enabling isolation of the linker-length contribution to binding free energy (ΔΔG).

Evaluating the 2-Hydroxymethyl Substituent as a Hydrogen-Bond Donor Probe in Benzamidine-Free FXa Inhibitors

Since the established benzimidazole FXa inhibitor class shows extreme sensitivity to the 2-substituent [1], the 2-hydroxymethyl (-CH2OH) group in this compound provides a direct way to quantify the energetic contribution of an H-bond donor at this vector. By comparing the Ki or IC50 of this compound against its 2-methoxymethyl (-CH2OCH3) analog (CAS 667431-60-9) in an identical chromogenic substrate cleavage assay against human FXa, the contribution of the hydroxyl group to binding affinity can be experimentally determined. This addresses a known gap in the public SAR for this scaffold, where polar substituents at C2 have been under-explored.

Use as a Structurally Defined Negative Control in Naphthyl-Benzimidazole Chemoproteomics

In kinase or protease inhibitor target-engagement studies using affinity-based protein profiling (ABPP) or thermal shift assays (CETSA), the compound's unique topology (propyl linker + hydroxymethyl) makes it a suitable inactive or orthogonally active control relative to more potent, validated probes. Its structural distinction from common, highly optimized amidine-bearing naphthyl-benzimidazole FXa inhibitors (as disclosed in the Berlex patent family)[2] supports its use as a selectivity control when assessing compound-family-wide proteome engagement.

High-Purity Starting Material for Synthetic Derivatization at the Primary Alcohol

The commercial availability of this compound at a certified purity of 98%, supported by batch-specific QC documentation , makes it a reliable starting material for synthetic chemistry. The 2-hydroxymethyl group is a versatile synthetic handle that can be selectively oxidized to the corresponding aldehyde or carboxylic acid, mesylated for nucleophilic displacement, or coupled via Mitsunobu reaction. The documented purity minimizes purification burdens at the outset of a multi-step synthesis, which is a practical procurement advantage for medicinal chemistry laboratories generating focused compound libraries.

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